1-Ethynyl-4-fluorobenzene

Catalog No.
S708358
CAS No.
766-98-3
M.F
C8H5F
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-fluorobenzene

CAS Number

766-98-3

Product Name

1-Ethynyl-4-fluorobenzene

IUPAC Name

1-ethynyl-4-fluorobenzene

Molecular Formula

C8H5F

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H

InChI Key

QXSWHQGIEKUBAS-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)F

Synonyms

1-Ethynyl-4-fluoro-benzene; 1-Fluoro-4-ethynylbenzene;

Canonical SMILES

C#CC1=CC=C(C=C1)F

The exact mass of the compound 1-Ethynyl-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethynyl-4-fluorobenzene (CAS: 766-98-3) is a highly versatile terminal arylalkyne characterized by its para-fluoro substituent, which imparts strong electron-withdrawing properties (-I effect) to the aromatic system. In industrial and advanced laboratory procurement, this compound is primarily selected over unsubstituted phenylacetylene to accelerate copper-catalyzed azide-alkyne cycloadditions (CuAAC), modulate the stereoregularity and kinetics of rhodium-catalyzed polymerizations, and introduce a highly stable ^19F NMR handle into cross-coupled products [1]. The fluorine atom increases the acidity of the terminal alkyne proton, facilitating the rapid formation of organometallic intermediates (such as copper acetylides) while offering minimal steric deviation from the hydrogen baseline[2]. Consequently, it is a critical precursor for synthesizing fluorinated diarylalkynes, megadalton poly(phenylacetylene)s, and functionalized triazoles where precise electronic tuning is required for downstream material or pharmaceutical performance.

Substituting 1-ethynyl-4-fluorobenzene with unsubstituted phenylacetylene or electron-rich analogs (e.g., 1-ethynyl-4-methoxybenzene) fundamentally alters processability and product architecture. In CuAAC click chemistry, the electron-withdrawing nature of the fluoro group significantly accelerates reaction rates compared to electron-donating or aliphatic alkynes, which can be sluggish under identical catalytic conditions [1]. In polymerization workflows, unsubstituted phenylacetylene is prone to forming branched polymer networks, whereas the para-fluoro derivative promotes the formation of strictly linear, stereoregular chains with ultra-high molecular weights [2]. Furthermore, in surface functionalization and photocatalyst decoration, substituting the fluoro group for heavier halogens (chloro or bromo) drastically shifts the work function and charge-transfer dynamics of the resulting material, meaning generic halogen substitution will fail to achieve targeted band-gap specifications [3].

Accelerated Kinetics in CuAAC (Click Chemistry) Cycloadditions

The electronic properties of the terminal alkyne heavily dictate the rate of copper-catalyzed azide-alkyne cycloadditions. Studies demonstrate that 1-ethynyl-4-fluorobenzene reacts distinctively faster than electron-rich or aliphatic alkynes due to the electron-withdrawing fluorine facilitating the formation of the crucial organo-copper intermediate [1]. In comparative evaluations, 4-fluorophenylacetylene demonstrates superior reactivity profiles compared to derivatives like 2-methyl-4-methoxyphenylacetylene, ensuring rapid and high-yielding conversion to 1,4-disubstituted 1,2,3-triazoles without the need for harsh heating or excessive catalyst loading [2].

Evidence DimensionCuAAC reaction kinetics and intermediate formation
Target Compound DataDistinctively fast conversion; highly reactive in forming organo-copper complexes
Comparator Or BaselineAliphatic alkynes (e.g., 1-octyne) and electron-rich alkynes (e.g., 2-methyl-4-methoxyphenylacetylene) exhibit sluggish or comparatively slower kinetics
Quantified DifferenceAccelerated reaction rate driven by electron-withdrawing -I effect
ConditionsAmbient temperature CuAAC with heterogeneous or standard copper catalysts

Procuring the fluoro-derivative ensures higher throughput and cleaner conversions in time-sensitive or sterically hindered click-chemistry conjugations.

Prevention of Polymer Branching and Acceleration of Polymerization

When utilized as a monomer for rhodium(I)-catalyzed polymerization, 1-ethynyl-4-fluorobenzene exhibits significantly different behavior than the unsubstituted phenylacetylene baseline. Phenylacetylene derivatives with electron-withdrawing substituents in the para position polymerize faster than those with electron-donating groups [1]. More critically, while the polymerization of unsubstituted phenylacetylene yields branched polymers with deviations from linear behavior in high-molecular-weight regions, substituted derivatives like 1-ethynyl-4-fluorobenzene allow for the synthesis of strictly linear, stereoregular megadalton poly(phenylacetylene)s [1].

Evidence DimensionPolymer architecture and polymerization rate
Target Compound DataFaster polymerization rate; yields linear, stereoregular megadalton polymers
Comparator Or BaselineUnsubstituted phenylacetylene yields branched polymer networks; electron-donating analogs polymerize slower
Quantified DifferenceElimination of polymer branching; accelerated catalytic turnover
ConditionsRhodium(I)-catalyzed polymerization using hemilabile N-functionalized phosphine ligands

Material scientists must select the substituted monomer to guarantee linear polymer architectures required for advanced gas-permeable membranes and liquid crystals.

Electronic Modulation of Sonogashira Coupling Yields in Green Media

In phosphine-free, aqueous Sonogashira couplings, the electronic nature of the terminal alkyne must be carefully matched to the aryl halide. When coupling with an electron-rich aryl iodide (e.g., 4-iodoanisole), 1-ethynyl-4-fluorobenzene achieved an 81% yield over 2 hours. In direct contrast, the electron-rich comparator 1-ethynyl-4-methoxybenzene achieved a 91% yield in just 45 minutes (TOF 243 h^-1) under identical conditions[1]. This demonstrates that the electron-withdrawing nature of the fluoro group, while beneficial for CuAAC, can decelerate specific oxidative addition/transmetalation cycles in green media when paired with electron-rich electrophiles.

Evidence DimensionSonogashira coupling yield and time
Target Compound Data81% yield in 120 minutes
Comparator Or Baseline1-ethynyl-4-methoxybenzene: 91% yield in 45 minutes
Quantified Difference10% lower yield and 2.6x longer reaction time for the fluoro-derivative
ConditionsPhosphine-free, copper-free Pd2(dba)3 catalysis in EtOH/H2O (3/1) at 80 °C with 4-iodoanisole

Buyers designing green-chemistry Sonogashira workflows must account for this deceleration when pairing the fluoro-alkyne with electron-rich aryl halides, necessitating optimized catalyst selection.

Facet-Specific Binding and Band-Gap Engineering on Cu2O Surfaces

1-Ethynyl-4-fluorobenzene is utilized as a molecular decorator to modulate the electronic structure of Cu2O photocatalysts. Density functional theory (DFT) and experimental studies reveal that the compound binds strongly to Cu2O {110} and {111} facets, with chemisorption energies of −2.16 eV and −4.32 eV, respectively [1]. However, when comparing the photocatalytic degradation efficiency of the resulting functionalized surfaces, the trend follows 4-bromoethynylbenzene > 4-chloroethynylbenzene > 1-ethynyl-4-fluorobenzene, due to the heavier halogens inducing stronger work function reductions and more favorable in-gap molecular states [1].

Evidence DimensionPhotocatalytic enhancement and surface binding
Target Compound DataBinding energy of -4.32 eV on Cu2O {111}; lowest relative photocatalytic enhancement among halogens
Comparator Or Baseline1-bromo-4-ethynylbenzene (4-BA)
Quantified Difference4-BA provides superior photocatalytic enhancement (methyl orange degradation) compared to the fluoro-derivative
ConditionsCu2O surface decoration evaluated via DFT and ultraviolet photoelectron spectroscopy (UPS)

Procurement for semiconductor functionalization must recognize that while the fluoro-derivative binds strongly, heavier halogens are required for maximum photocatalytic band-gap reduction.

High-Throughput Synthesis of Triazole-Based APIs

Leveraging its distinctively fast reaction kinetics in CuAAC cycloadditions, 1-ethynyl-4-fluorobenzene is the optimal precursor for the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing fluorine accelerates the formation of the organo-copper intermediate, making it highly suitable for time-sensitive pharmaceutical library generation where aliphatic or electron-rich alkynes would result in sluggish conversions [1].

Production of Linear, Megadalton Poly(phenylacetylene)s

In advanced materials manufacturing, this compound is procured as a monomer for rhodium-catalyzed polymerizations. Unlike unsubstituted phenylacetylene, which tends to form branched networks, the para-fluoro substituted monomer ensures the production of strictly linear, stereoregular polymers with ultra-high molecular weights, which are critical for gas-permeable membranes and liquid crystal applications [2].

Electronic Tuning in Diarylalkyne Cross-Couplings

As a building block in Sonogashira cross-couplings, 1-ethynyl-4-fluorobenzene is used to synthesize fluorinated diarylalkynes for optoelectronics and medicinal chemistry. However, process chemists must carefully design the catalytic system, as its electron-deficient nature can slow down coupling rates with electron-rich aryl halides in green, phosphine-free media compared to its methoxy-substituted counterparts [3].

Surface Functionalization of Semiconductor Photocatalysts

The strong chemisorption of 1-ethynyl-4-fluorobenzene (binding energy of -4.32 eV on {111} facets) makes it a stable molecular decorator for Cu2O surfaces. It is selected when a specific, moderate degree of electronic structure modulation and charge transfer dynamic tuning is required, differentiating it from heavier halogen analogs that induce more aggressive work function reductions [4].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (98.08%): Flammable solid [Danger Flammable solids];
H315 (78.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Fluorophenylacetylene

Dates

Last modified: 09-14-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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